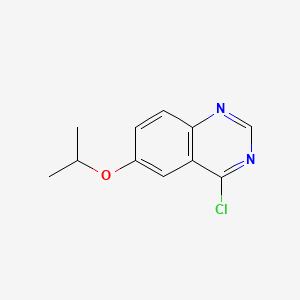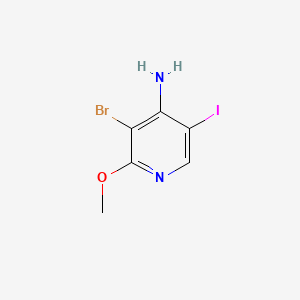
(1,3-双(甲氧基甲基)-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 244.01 . The InChI code is 1S/C8H13BN2O6/c1-16-4-10-3-6 (9 (14)15)7 (12)11 (5-17-2)8 (10)13/h3,14-15H,4-5H2,1-2H3 .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The compound is a solid . It has a SMILES string of COCN1C=C (C (N (C1=O)COC)=O)B (O)O .科学研究应用
催化脱硼反应
(1,3-双(甲氧基甲基)-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)硼酸在催化脱硼反应中具有应用价值。虽然硼酸酯常用于有机合成,但它们的脱硼反应(去除硼部分)却鲜有研究。然而,该化合物允许使用自由基方法对伯、仲和叔烷基硼酸酯进行高效脱硼反应。 值得注意的是,它可以实现形式上的反马氏烯烃加氢甲基化,这是一个有价值的转化 .
酰胺化催化剂
硼衍生物,包括硼酸,已成为酰胺形成的有效催化剂。特别是,(1,3-双(甲氧基甲基)-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)硼酸可以促进羧酸和酯衍生物的直接催化酰胺化。 这些反应在更温和的条件下进行,即使在存在敏感和官能化底物的情况下也是如此 .
脱甲基化反应
该化合物的硼部分在脱甲基化反应中起着至关重要的作用。当与溴化氢或三溴化硼 (BBr3) 作为催化剂一起使用时,它可以有效地脱甲基有机化合物,从而合成间芳氧基苯酚。 硼与富电子位点的配位增强了这些反应的结果 .
作用机制
The mechanism of action of (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is not yet fully understood. However, it is believed that (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid to form complexes with other molecules, such as metal ions. In addition, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid has been found to be useful in the synthesis of organometallic compounds, as it can act as a ligand in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid are not yet fully understood. However, it has been found to be useful in the synthesis of a variety of drugs, which suggests that it may have some biological activity. In addition, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid has been found to be useful in the synthesis of peptide-based drugs, which suggests that it may have some effect on cell signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is stable and can be stored for long periods of time without degrading. Furthermore, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid has been found to be useful in a variety of reactions, which makes it a versatile reagent.
However, there are some limitations to using (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid in laboratory experiments. For example, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is a strong acid, which means that it can cause skin and eye irritation if it is not handled properly. In addition, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is toxic if ingested, so it should be handled with care.
未来方向
The potential future directions for research involving (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid are numerous. One potential direction is to further study its potential applications in medicinal chemistry and biochemistry. In addition, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid could be studied for its potential applications in the field of materials science, as it could be used to synthesize a variety of materials. Furthermore, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid could be studied for its potential applications in the field of nanotechnology, as it could be used to create nanostructures. Finally, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid could be studied for its potential applications in the field of catalysis, as it could be used to catalyze a variety of reactions.
合成方法
(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid can be synthesized using a variety of methods. One popular method involves the reaction of 2-chloro-4-nitrobenzoic acid with sodium borohydride in the presence of a base. This reaction yields (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid in good yields. Other methods of synthesis include the reaction of (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid with a variety of organic compounds, such as phenols, amines, and thiols.
安全和危害
属性
IUPAC Name |
[1,3-bis(methoxymethyl)-2,4-dioxopyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O6/c1-16-4-10-3-6(9(14)15)7(12)11(5-17-2)8(10)13/h3,14-15H,4-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNFSMDERGTIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C(=O)N(C1=O)COC)COC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681653 |
Source


|
| Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256346-16-3 |
Source


|
| Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B577543.png)
![2-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B577545.png)
![2,2-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B577547.png)

![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B577549.png)

![2,6-Diphenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B577552.png)




![6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B577561.png)
